molecular formula C11H14N4O4S B254922 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

Cat. No. B254922
M. Wt: 298.32 g/mol
InChI Key: XLSUQZMKCNAKFX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea, also known as EMU-01, is a synthetic compound with potential therapeutic applications. It belongs to the family of thiourea derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is not fully understood. However, it has been suggested that 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been shown to possess potent pharmacological effects at relatively low concentrations, making it an attractive candidate for further investigation. However, 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has some limitations for laboratory experiments. Its solubility in water is relatively low, which can limit its use in certain experimental protocols. Additionally, 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has not been extensively tested in animal models, which may limit its potential for clinical translation.

Future Directions

There are several future directions for the investigation of 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea. One potential avenue of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea and to identify its molecular targets. 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea may also have potential for the treatment of other diseases, such as neurodegenerative disorders, diabetes, and cardiovascular disease. Finally, the development of more potent and selective derivatives of 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea may enhance its therapeutic potential.

Synthesis Methods

The synthesis of 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea involves the reaction of 3-ethoxy-5-nitrobenzaldehyde with methylthiourea in the presence of a base. The resulting compound is then subjected to a condensation reaction with formaldehyde to obtain 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea. The synthesis process is relatively simple and can be achieved in a few steps.

Scientific Research Applications

1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.

properties

Product Name

1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

Molecular Formula

C11H14N4O4S

Molecular Weight

298.32 g/mol

IUPAC Name

1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

InChI

InChI=1S/C11H14N4O4S/c1-3-19-9-5-7(6-13-14-11(20)12-2)4-8(10(9)16)15(17)18/h4-6,13H,3H2,1-2H3,(H2,12,14,20)/b7-6+

InChI Key

XLSUQZMKCNAKFX-VOTSOKGWSA-N

Isomeric SMILES

CCOC1=C/C(=C/NNC(=S)NC)/C=C(C1=O)[N+](=O)[O-]

SMILES

CCOC1=CC(=CNNC(=S)NC)C=C(C1=O)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=CNNC(=S)NC)C=C(C1=O)[N+](=O)[O-]

Origin of Product

United States

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